N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds often interact with their targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells .
Result of Action
Similar compounds have been reported to have significant pharmacological activity .
Action Environment
The synthesis of similar compounds has been reported to involve reactions with (hetero)aromatic c-nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine moieties but lacks the benzamide group.
N-(pyridin-2-yl)amides: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to the combination of the pyrrolidine, pyrimidine, and benzamide groups, which confer specific biological activities and potential therapeutic applications. This combination allows for diverse interactions with molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJQVVARCDXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.